molecular formula C7H8Cl2FN B13455878 2-chloro-3-fluoro-N-methylaniline hydrochloride

2-chloro-3-fluoro-N-methylaniline hydrochloride

Cat. No.: B13455878
M. Wt: 196.05 g/mol
InChI Key: ACHKUAUKOCIELF-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the amine group is methylated. This compound is often used in various chemical syntheses and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-N-methylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

2-chloro-3-fluoro-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-N-methylaniline hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methylaniline: Similar structure but lacks the fluorine atom.

    3-chloro-2-fluoroaniline: Similar structure but lacks the methyl group on the amine.

    2-fluoro-N-methylaniline: Similar structure but lacks the chlorine atom.

Uniqueness

2-chloro-3-fluoro-N-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the methylated amine group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

2-chloro-3-fluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H

InChI Key

ACHKUAUKOCIELF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)F)Cl.Cl

Origin of Product

United States

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